CCG-265328
Description
Properties
Molecular Formula |
C26H25N7O3 |
|---|---|
Molecular Weight |
483.532 |
IUPAC Name |
2-((2-((4-(But-2-ynamidomethyl)-2-methoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide |
InChI |
InChI=1S/C26H25N7O3/c1-4-7-22(34)29-15-16-10-11-20(21(14-16)36-3)31-26-32-23-18(12-13-28-23)24(33-26)30-19-9-6-5-8-17(19)25(35)27-2/h5-6,8-14H,15H2,1-3H3,(H,27,35)(H,29,34)(H3,28,30,31,32,33) |
InChI Key |
FCHSPYQBYVKMQM-UHFFFAOYSA-N |
SMILES |
O=C(NC)C1=CC=CC=C1NC2=C3C(NC=C3)=NC(NC4=CC=C(CNC(C#CC)=O)C=C4OC)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCG-265328; CCG 265328; CCG265328 |
Origin of Product |
United States |
Design and Characterization of Ccg 265328 As a Selective Grk5 Inhibitor
Historical Context of GRK Inhibitor Development
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a crucial role in regulating G protein-coupled receptors (GPCRs) by phosphorylating them upon activation, leading to receptor desensitization and internalization nih.govnih.gov. The history of GRK discovery began in the 1970s with the identification of rhodopsin kinase (now GRK1) in visual systems nih.govnih.gov. Subsequent research, particularly in the Lefkowitz lab, focused on understanding the mechanisms of β-adrenergic receptor (βAR) desensitization, leading to the identification of non-visual GRKs, notably GRK2 and GRK3, and β-arrestins nih.govnih.gov.
GRKs mediate the switch from G protein to arrestin interaction, thereby controlling processes such as receptor desensitization and trafficking nih.gov. Both GRK2 and GRK5 are ubiquitously expressed and have been implicated in various pathophysiological conditions, including pathological heart failure nih.govnih.gov. Early efforts in GRK inhibitor development faced challenges, particularly in achieving selectivity due to the high similarity of the hinge region and binding pockets among GRK isoforms, especially between GRK2 and GRK5 nih.gov. Initial inhibitors often showed low potency or lacked selectivity, such as tamoxifen (B1202) and chloropromazine. The development of more potent and selective GRK inhibitors has been a significant goal in medicinal chemistry, with compounds like CCG-215022 demonstrating nanomolar potency against GRK2 and GRK5 with good selectivity over GRK1 and PKA.
Structure-Based Design Principles for CCG-265328
The development of this compound (also known as GRK5-IN-4) represents a significant advancement in the design of selective GRK5 inhibitors. The design strategy for this compound was rooted in structure-based principles, aiming to overcome the inherent challenges of achieving selectivity between highly homologous GRK isoforms like GRK2 and GRK5 nih.gov. Researchers identified a pyrrolopyrimidine scaffold, initially exemplified by GSK2163632, as a starting point, which showed modest potency for both GRK5 and GRK2 nih.gov.
A key principle in the design of this compound was the exploitation of non-conserved residues within the GRK5 active site that could serve as unique points of engagement for a selective inhibitor nih.gov. This approach specifically targeted Cys474 in GRK5, a cysteine residue not conserved in GRK2, to enable a covalent inhibition strategy nih.gov. By incorporating a weak electrophile into the pyrrolopyrimidine scaffold, the aim was to form a covalent bond with Cys474, thereby conferring high selectivity for GRK5 nih.gov.
Covalent Inhibition Strategy and Mechanism of Selectivity
This compound functions as a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). The covalent inhibition strategy is central to its mechanism of action and its ability to achieve high selectivity.
Identification of Cys474 as a Covalent Engagement Site in GRK5
A critical aspect of this compound's selectivity is its covalent engagement with Cys474 within the GRK5 enzyme nih.gov. This cysteine residue is located on a loop known as the active site tether (AST), which typically packs over the ATP binding site in AGC kinases. Crucially, Cys474 is a non-conserved residue, meaning it is present in GRK5 but not in closely related isoforms like GRK2 nih.gov. This structural difference provides a unique "covalent handle" that allows for the design of inhibitors that can selectively and irreversibly bind to GRK5 nih.gov. The covalent interaction between this compound and Cys474 has been confirmed through tandem mass spectrometry (MS/MS), providing direct evidence for this specific engagement nih.gov. This covalent bond drives the observed selectivity of the compound nih.gov.
Comparative Selectivity Profile Against Other GRK Isoforms (e.g., GRK2, GRK6)
This compound exhibits a notable selectivity profile against other GRK isoforms. It demonstrates potent inhibition of GRK5 with an IC50 of 1.1 ± 0.4 μM. While it also inhibits GRK6, a close homolog of GRK5, with an IC50 of 1.8 ± 2 μM, its activity against GRK2 is significantly lower, with an IC50 greater than 100 μM. This translates to approximately 90-fold selectivity for GRK5 over GRK2. This high selectivity is a direct consequence of the covalent inhibition strategy targeting the unique Cys474 residue in GRK5, which is absent in GRK2 nih.gov.
The comparative inhibitory data for this compound are summarized in the table below:
| GRK Isoform | IC50 (μM) | Selectivity Ratio (vs. GRK5) |
| GRK5 | 1.1 ± 0.4 | 1x |
| GRK6 | 1.8 ± 2 | ~1.6x |
| GRK2 | >100 | >90x |
Structure-Activity Relationship (SAR) Studies and Analog Development
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure influences biological activity and for guiding the optimization of compounds. For the pyrrolopyrimidine series, from which this compound was derived, SAR investigations provided crucial insights into the features governing its potency and selectivity nih.gov.
These studies revealed that the covalent engagement with Cys474 was primarily influenced by the reactivity of the electrophilic warhead rather than by factors such as linker length or degrees of freedom within the molecule nih.gov. This suggests that the chemical nature of the electrophile is paramount for effective and selective covalent bond formation. Furthermore, SAR analysis demonstrated that the pyrrolopyrimidine scaffold, when modified to remove the electrophilic warhead (e.g., CCG-264561), exhibited only modest potency, underscoring the critical role of the covalent warhead in achieving high inhibitory activity.
Subsequent analog development efforts explored different electrophilic warheads and scaffolds to further enhance potency and selectivity. For instance, more reactive warheads, such as haloketones (e.g., CCG-273220 and CCG-273463), proved to be considerably more potent and selective than the pyrrolopyrimidine series, including this compound nih.gov. Notably, the haloketone derivative CCG-273441 achieved an IC50 of 3.8 nM for GRK5 and an impressive 1300-fold selectivity over GRK2, highlighting the potential for further optimization through strategic warhead modifications nih.gov. These SAR findings have established that Cys474 can indeed serve as a robust covalent handle to impart high levels of selectivity, a strategy transferable across different kinase inhibitor scaffolds provided they possess sufficient inherent potency nih.gov.
Molecular Mechanisms of Grk5 Inhibition by Ccg 265328
Biochemical Characterization of Enzyme Inhibition Kinetics
The kinetic profile of CCG-265328 reveals its potent and time-dependent inhibitory effects on GRK5.
This compound demonstrates high potency against GRK5, with an inhibitory concentration 50% (IC50) value of 1.1 μM. rcsb.orgprinceton.eduuniprot.org This compound exhibits substantial selectivity, showing 90-fold greater potency for GRK5 compared to GRK2. rcsb.orglri.frnih.govprinceton.eduuniprot.org For context, other studies on GRK5 inhibitors have reported varying potencies and selectivities. For instance, another covalent GRK5 inhibitor, CCG-273441, was reported to have an IC50 of 8.6 nM for GRK5 with 1400-fold selectivity over GRK2, indicating the range of potencies achievable for GRK5 inhibition. nih.gov
The IC50 values for this compound against GRK5 and other GRK subtypes are summarized in the table below:
| Compound | Target Kinase | IC50 (µM) | Selectivity (vs. GRK2) |
| This compound | GRK5 | 1.1 | 90-fold |
| This compound | GRK2 | >100 | N/A |
| This compound | GRK1 | >100 | N/A |
| This compound | GRK6 | 1.8 | N/A |
A key characteristic of this compound is its time-dependent inhibition of GRK5. Studies have shown that the apparent potency of this compound increases significantly as a function of incubation time with the enzyme. rcsb.org This time-dependent behavior is indicative of a covalent binding mechanism, where the inhibitor forms a stable, irreversible bond with the enzyme. Time-dependent inhibition (TDI) is a mechanism where the inhibitory effect becomes more pronounced after a period of incubation with the enzyme, rather than being immediate. This irreversible nature contributes to the sustained inhibition of GRK5 activity.
Elucidation of Binding Interactions through Advanced Biophysical Techniques
Understanding the precise molecular interactions between this compound and GRK5 is crucial for elucidating its mechanism of action.
Mass spectrometry (MS) techniques have been instrumental in confirming the covalent nature of this compound's interaction with GRK5. Tandem mass spectrometry (MS/MS) analysis has provided evidence for the engagement of Cysteine 474 (Cys474) within the GRK5 enzyme by this compound. lri.frnih.gov This specific covalent interaction with a non-conserved cysteine residue is believed to be a primary driver of the inhibitor's high selectivity for GRK5 over other GRK family members. lri.frnih.gov The formation of this stable adduct prevents the enzyme from performing its catalytic function effectively.
While direct co-crystallography or cryo-electron microscopy (cryo-EM) structures of this compound specifically bound to GRK5 were not directly found in the search results, structural studies of GRK5 with other inhibitors provide valuable insights into the enzyme's active site and potential binding modes for covalent inhibitors. Crystal structures of human GRK5, often in complex with ATP analogs or other inhibitors, reveal that GRK5 typically adopts a bilobal fold, characteristic of protein kinases, with distinct N-terminal and C-terminal lobes. These structures show GRK5 in a partially closed or open "inactive" conformation. nih.gov
The importance of Cys474 in GRK5 for covalent inhibitor binding is well-established. This residue is located in a region that can be targeted by electrophilic warheads on inhibitors, leading to the formation of a covalent bond. lri.frnih.gov The selectivity achieved by this compound through covalent engagement of Cys474 underscores the utility of targeting non-conserved residues for developing highly specific kinase inhibitors. Future structural studies with this compound could provide atomic-level details of its precise binding conformation and the conformational changes induced upon covalent adduct formation with GRK5.
Cellular and Subcellular Effects of Ccg 265328
Modulation of G Protein-Coupled Receptor (GPCR) Phosphorylation and Desensitization
G protein-coupled receptors (GPCRs) are integral membrane proteins that mediate a vast array of physiological responses by transducing extracellular signals into intracellular cascades. A crucial regulatory mechanism for GPCR activity is desensitization, a process often initiated by phosphorylation of activated receptors by G protein-coupled receptor kinases (GRKs). GRK5, a member of the GRK family, plays a key role in this process by phosphorylating activated GPCRs, which subsequently facilitates the binding of β-arrestins nih.govnih.govambeed.cn. This β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization, internalization, and eventual down-regulation nih.govnih.govambeed.cnevitachem.com.
GRK5 has been implicated in the desensitization of various GPCRs, including β-adrenergic receptors (βARs) in cardiac tissue, where its overexpression contributes to βAR uncoupling in heart failure medchemexpress.com. It also influences the desensitization of presynaptic muscarinic 2 receptors (M2) medchemexpress.com. Studies have shown that homologous desensitization, characterized by agonist-induced β-arrestin translocation and receptor sequestration, can occur independently of G protein signaling.
As a selective GRK5 inhibitor, CCG-265328 is expected to modulate these processes by reducing GRK5-mediated GPCR phosphorylation. This would theoretically lead to a decrease in receptor desensitization and internalization, potentially enhancing or prolonging GPCR signaling.
Table 1: Overview of GRK5's Role in GPCR Modulation and Implied Effect of this compound
| Process Affected by GRK5 | GRK5's Action | Implied Effect of this compound (GRK5 Inhibition) | Relevant GPCRs/Context |
| GPCR Phosphorylation | Increases | Decreases | Activated GPCRs, βARs, M2 receptors nih.govnih.govambeed.cnmedchemexpress.com |
| Receptor Desensitization | Promotes | Attenuates | Activated GPCRs, βARs, M2 receptors nih.govambeed.cnevitachem.commedchemexpress.com |
| Receptor Internalization | Promotes | Attenuates | Activated GPCRs ambeed.cn |
| β-arrestin Binding | Facilitates | Reduces | Phosphorylated GPCRs nih.govambeed.cn |
Impact on Non-GPCR Signaling Pathways and Protein Interactions
Beyond its canonical role in GPCR regulation, GRK5 is recognized for its involvement in modulating various non-GPCR signaling pathways and protein interactions within the cell ontosight.ai.
A significant non-GPCR function of GRK5 involves its interaction with and phosphorylation of Histone Deacetylase 6 (HDAC6). GRK5 and HDAC6 form a signaling complex, and GRK5 has been shown to phosphorylate HDAC6 at Ser-21, leading to an enhancement of HDAC6's deacetylase activity ontosight.ai. This phosphorylation event represents a crucial regulatory point in cellular signaling that extends beyond the plasma membrane. Furthermore, GRK5 can translocate to the nucleus, where it acts as a kinase for other class II histone deacetylases, such as HDAC5. Nuclear GRK5-mediated phosphorylation of HDAC5 promotes its nuclear export, thereby de-repressing MEF2-mediated hypertrophic gene transcription medchemexpress.com.
HDAC6 is a cytosolic enzyme with a wide range of substrates, notably α-tubulin. The acetylation status of α-tubulin, a key component of microtubules, is critical for microtubule stability and function, influencing processes like cell motility. Overexpression of HDAC6 leads to a global deacetylation of α-tubulin, while a reduction in HDAC6 activity results in increased α-tubulin acetylation. HDAC6 can deacetylate both assembled microtubules and tubulin dimers, with a significantly higher efficiency for tubulin dimers.
The GRK5-mediated phosphorylation of HDAC6, which boosts its deacetylase activity, has direct consequences for cellular processes. For instance, this enhanced HDAC6 activity contributes to resistance against chemotherapeutic agents like paclitaxel (B517696) in cancer cells ontosight.ai. Conversely, reduced GRK5 levels lead to blunted HDAC6 activity, an increase in α-tubulin acetylation, and augmented sensitivity to paclitaxel ontosight.ai. Inhibition of HDAC6 activity, which this compound indirectly promotes by inhibiting GRK5, has been shown to increase α-tubulin acetylation and can restrict cellular motility, such as sperm motility.
Table 2: GRK5-HDAC6 Interaction and Impact on α-tubulin Acetylation
| Component/Action | GRK5's Role | Consequence of GRK5 Inhibition (this compound) | Cellular Effect |
| HDAC6 Activity | Enhances | Reduces | Increased α-tubulin acetylation ontosight.ai |
| α-tubulin Deacetylation | Promotes | Inhibits | Augmented paclitaxel sensitivity (in cancer cells) ontosight.ai, altered cell motility |
Influence on Cellular Phenotypes in vitro
The inhibitory action of this compound on GRK5 has implications for various cellular phenotypes observed in in vitro studies, particularly in the context of malignant cell lines.
Uncontrolled cell proliferation is a hallmark of cancer. Cell proliferation and viability assays are standard tools for evaluating the therapeutic potential of antineoplastic agents. Research indicates that depletion of GRK5 can inhibit the proliferation of non-small cell lung cancer (NSCLC) cells in vitro and suppress xenograft tumor formation in vivo nih.gov. Given that this compound is a selective GRK5 inhibitor, it is inferred that treatment with this compound would similarly contribute to the regulation of cell proliferation and viability in malignant cell lines by reducing GRK5 activity. While direct quantitative data for this compound on cell proliferation and viability in specific malignant cell lines were not explicitly detailed in the provided search results, its mechanism of action strongly suggests an antiproliferative effect, particularly in cancer cells where GRK5 is implicated in resistance mechanisms.
Apoptosis, or programmed cell death, and cell cycle progression are tightly regulated processes critical for maintaining cellular homeostasis. Disruptions in these processes are central to various pathologies, including cancer. Studies have demonstrated that reduced GRK5 expression in cancer cell lines, such as cervical cancer HeLa cells and breast cancer MDA MB 231 cells, leads to increased sensitivity to the apoptotic effects of paclitaxel ontosight.ainih.gov. This indicates that GRK5 inhibition, as achieved by this compound, could promote apoptosis in malignant cells. Furthermore, GRK5 has been shown to inhibit BCL-2 transcription and expression, which in turn increases apoptosis in neuronal cells medchemexpress.com.
Table 3: Implied Effects of this compound on Cellular Phenotypes in Malignant Cell Lines
| Cellular Phenotype | Implication of GRK5 Inhibition (this compound) | Supporting Mechanism/Observation |
Pre Clinical Investigations of Ccg 265328 in Disease Models
In vitro Studies in Cardiovascular Cell Models
The role of GRK5 in cardiac pathophysiology has made its inhibitor, CCG-265328, a subject of interest in cardiovascular research. Studies have primarily focused on its effects on cardiomyocytes and cardiac fibroblasts, the two major cell types involved in cardiac remodeling and heart failure.
Effects on Cardiomyocyte Function and Viability
G protein-coupled receptor kinase 5 (GRK5) is highly expressed in the heart and its levels are elevated in human heart failure. In cardiomyocytes, GRK5 has been shown to translocate to the nucleus under hypertrophic stress, where it can promote the transcription of genes associated with pathological cardiac hypertrophy. nih.govjacc.orgjacc.org Inhibition of GRK5 is therefore being investigated as a therapeutic strategy to mitigate adverse cardiac remodeling.
In vitro studies have demonstrated that the catalytic activity of GRK5 is crucial for preserving cardiomyocyte survival by preventing apoptosis mediated by the tumor suppressor protein p53. jacc.org Restriction of GRK5 to the nucleus in cultured cardiomyocytes led to an increase in cell death and higher levels of p53. jacc.org Furthermore, loss of cardiac GRK5 has been associated with increased myocyte apoptosis. ahajournals.org These findings suggest that while GRK5's role in hypertrophy is detrimental, its impact on cardiomyocyte viability is complex. Inhibition of GRK5, as would be achieved with this compound, could potentially modulate these pathways, although specific data on the direct effects of this compound on cardiomyocyte viability and function from dedicated in vitro studies are still emerging.
| Parameter | Cell Model | Effect of GRK5 Inhibition/Deletion | Reference |
|---|---|---|---|
| Hypertrophy | Cardiomyocytes | Inhibition of hypertrophic gene transcription | nih.gov |
| Apoptosis | Cardiomyocytes | Increased cell death and p53 levels with nuclear-restricted GRK5 | jacc.org |
Modulation of Fibrotic Responses in Cardiac Fibroblasts
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins by activated cardiac fibroblasts (myofibroblasts), is a key contributor to heart failure. GRK5 is highly expressed in cardiac fibroblasts and plays a significant role in their activation. nih.govtemple.edunih.gov
In vitro studies using adult cardiac fibroblasts have shown that the genetic deletion of GRK5 inhibits the activation of these cells when stimulated with Angiotensin II (AngII), a potent pro-fibrotic agent. nih.govnih.gov This inhibition of activation is characterized by a reduction in the expression of α-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation. ahajournals.orgresearchgate.net Furthermore, the deletion of GRK5 also leads to a decrease in the expression of fibrotic proteins such as Collagen I and III. ahajournals.org Mechanistically, the translocation of GRK5 to the nucleus is a critical step in fibroblast activation, and pharmacological inhibition of this process can prevent their transdifferentiation into myofibroblasts. ahajournals.org These findings strongly suggest that inhibition of GRK5 by compounds like this compound could be an effective strategy to modulate and potentially reverse fibrotic responses in the heart.
| Parameter | Cell Model | Stimulus | Effect of GRK5 Deletion/Inhibition | Reference |
|---|---|---|---|---|
| Fibroblast Activation (α-SMA expression) | Adult Mouse Cardiac Fibroblasts | Angiotensin II | Attenuated α-SMA expression | ahajournals.org |
| Myofibroblast Gene Expression (e.g., Collagen I, III) | Adult Mouse Cardiac Fibroblasts | Angiotensin II | Diminished expression | ahajournals.org |
| Collagen Gel Contraction | Adult Mouse Cardiac Fibroblasts | Angiotensin II | Refractory to contraction | ahajournals.org |
In vitro Studies in Cancer Cell Models
The involvement of GRKs in non-GPCR signaling pathways has led to the investigation of their role in cancer progression. ilo.org Preclinical studies have explored the potential of targeting GRK5 with inhibitors like this compound in various cancer cell models.
Efficacy in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Studies have identified GRK5 as an oncogenic factor in non-small-cell lung cancer (NSCLC). nih.gov Expression levels of GRK5 have been found to be significantly increased in NSCLC tissues compared to normal lung tissue. nih.gov In vitro experiments using various NSCLC cell lines, including GLC-82, SPC-A-1, H520, H838, H358, A549, and H1299, have shown higher mRNA and protein expression of GRK5 compared to a normal human bronchial epithelium cell line (BEAS-2B). nih.gov
The depletion of GRK5 in NSCLC cells has been demonstrated to inhibit cancerous cell proliferation and migration in vitro. nih.gov Furthermore, knockdown of GRK5 promoted cell cycle arrest at the G2/M phase and induced cellular apoptosis. nih.gov These findings suggest that GRK5 is a potential therapeutic target in NSCLC, and inhibitors such as this compound could have anti-tumor efficacy.
| Cellular Process | NSCLC Cell Lines | Effect of GRK5 Depletion | Reference |
|---|---|---|---|
| Proliferation | Various NSCLC cell lines | Inhibited | nih.gov |
| Migration | Various NSCLC cell lines | Inhibited | nih.gov |
| Cell Cycle | Various NSCLC cell lines | Arrest at G2/M phase | nih.gov |
| Apoptosis | Various NSCLC cell lines | Induced | nih.gov |
Activity in Breast Cancer and Cervical Cancer Cell Lines
The role of GRK5 has also been investigated in breast and cervical cancer cell lines. In vitro studies have revealed that GRK5 expression levels can influence the behavior of these cancer cells. For instance, in the triple-negative breast cancer cell line MDA-MB-231, which exhibits high GRK5 expression, a decrease in GRK5 levels has been shown to hamper cell migration.
Sensitization of Cancer Cells to Chemotherapeutic Agents (e.g., Paclitaxel)
A significant finding in the preclinical investigation of GRK5 inhibition is its ability to sensitize cancer cells to existing chemotherapeutic agents. A notable study has shown that reduced GRK5 expression in cervical cancer HeLa cells and breast cancer MDA-MB-231 cells leads to increased sensitivity to the apoptotic effects of paclitaxel (B517696). ilo.org
The underlying mechanism appears to involve the interaction of GRK5 with histone deacetylase 6 (HDAC6). GRK5 can phosphorylate and promote the deacetylase activity of HDAC6. ilo.org Reduced GRK5 levels lead to decreased HDAC6 activity, resulting in an increase in the acetylation of α-tubulin, which in turn enhances the sensitivity of the cancer cells to paclitaxel. ilo.org This suggests that combining a GRK5 inhibitor like this compound with paclitaxel could be a promising therapeutic strategy to overcome paclitaxel resistance in breast and cervical cancers.
| Cell Line | Cancer Type | Effect of Reduced GRK5 Expression | Mechanism | Reference |
|---|---|---|---|---|
| HeLa | Cervical Cancer | Increased sensitivity to paclitaxel-induced apoptosis | Blunted HDAC6 activity leading to increased α-tubulin acetylation | ilo.org |
| MDA-MB-231 | Breast Cancer | Increased sensitivity to paclitaxel-induced apoptosis | ilo.org |
In vivo Efficacy in Pre-clinical Animal Models5.3.1. Evaluation in Murine Xenograft Models of Cancer5.3.2. Assessment in Animal Models of Heart Failure and Cardiac Dysfunction5.3.3. Histopathological and Molecular Analyses of Target Tissues from Animal Models
Should preclinical data for this compound become available in the future, this article can be developed to address the specified topics.
Advanced Methodologies and Future Research Directions
Applications of Click Chemistry in Studying CCG-265328 Interactions
Click chemistry, a collection of bioorthogonal reactions known for their high efficiency, broad applicability, and mild reaction conditions, provides a robust platform for investigating this compound. alfa-chemistry.comalliedacademies.orgsemanticscholar.orgresearchgate.net The presence of an alkyne group in this compound makes it readily amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.com
Key applications of click chemistry in studying this compound interactions include:
Target Engagement Studies: By conjugating this compound to reporter molecules, such as fluorescent tags or biotin, through click chemistry, researchers can develop activity-based probes. alfa-chemistry.comalliedacademies.org These probes enable direct visualization and quantification of this compound binding to GRK5 within living cellular or tissue environments, thereby confirming target engagement and evaluating selectivity.
Identification of Off-Targets: Click chemistry probes facilitate the systematic isolation and identification of proteins that interact with this compound beyond GRK5. This provides a comprehensive understanding of its binding profile and helps to assess potential off-target effects, leading to improved compound specificity.
Cellular Localization and Pharmacokinetics: Labeling this compound with a fluorescent tag via click chemistry allows for real-time tracking of its cellular uptake, distribution, and localization within various cellular compartments. This offers insights into its pharmacokinetic behavior at a cellular level.
Mechanism of Covalent Inhibition: Click chemistry can be instrumental in confirming and further characterizing the formation of the covalent bond between this compound and Cys474 of GRK5, potentially through mass spectrometry-based proteomics. researchgate.net
Development of Advanced in vitro Models (e.g., Organ-on-a-chip, 3D Culture Systems)
Traditional two-dimensional (2D) cell cultures often fail to accurately mimic the intricate physiological environment of human tissues and organs. elveflow.commicrofluidics-innovation-center.com Advanced in vitro models, including organ-on-a-chip (OoC) and three-dimensional (3D) cell culture systems, offer more physiologically relevant platforms for studying this compound. elveflow.commdpi.comnih.govnih.gov
Organ-on-a-chip (OoC): These microfluidic devices integrate living cells, mechanical forces, and controlled fluid flow to replicate organ-level functions. elveflow.commicrofluidics-innovation-center.commdpi.com For this compound, OoC models designed to mimic cardiac tissue could provide a more accurate representation of its effects on heart function, given GRK5's role in heart failure. medchemexpress.comresearchgate.netresearchgate.netnih.gov These systems enable real-time monitoring of cellular responses under dynamic conditions, facilitating more precise drug screening and disease modeling. elveflow.commdpi.com
3D Culture Systems: This category encompasses spheroids, organoids, and scaffold-based models that cultivate cells in three-dimensional structures, thereby enhancing cell-cell and cell-matrix interactions. elveflow.comnih.gov These systems more closely resemble the in vivo cellular environment, allowing for a more accurate assessment of this compound's efficacy and mechanistic effects in complex cellular contexts, such as in cancer research where GRK5 is implicated in tumor growth. researchgate.netelveflow.com
These advanced models bridge the gap between conventional in vitro studies and in vivo human physiology, accelerating advancements in drug discovery and disease modeling for this compound. elveflow.com
Integrative Omics Approaches for Comprehensive Pathway Analysis (e.g., Phosphoproteomics, Transcriptomics)
Integrative omics approaches provide a holistic perspective on the molecular changes induced by this compound, offering comprehensive insights into its cellular impact. nih.govsciety.org
Phosphoproteomics: As an inhibitor of GRK5, this compound directly influences protein phosphorylation. medchemexpress.com Phosphoproteomics can identify alterations in the phosphorylation status of numerous proteins, directly reflecting GRK5 inhibition and its downstream signaling cascades. nih.govmdpi.comelifesciences.org This can reveal both primary and secondary targets of this compound's action and the immediate cellular responses. Phosphoproteomic changes can occur earlier and at lower concentrations compared to transcriptomic alterations, serving as a more sensitive indicator of initial cellular responses to chemical exposure. biorxiv.org
Transcriptomics: This approach quantifies changes in gene expression profiles following this compound treatment. By analyzing messenger RNA (mRNA) levels, researchers can identify affected signaling pathways, cellular processes, and adaptive mechanisms at a transcriptional level. nih.govmdpi.comelifesciences.org
Integrative Analysis: Combining data from phosphoproteomics and transcriptomics, along with other omics disciplines such as proteomics (total protein quantification) and metabolomics, enables a multi-layered understanding of this compound's effects. nih.govelifesciences.org Bioinformatics tools are essential for integrating these diverse datasets to construct comprehensive pathway networks, identify critical regulatory nodes, and uncover compensatory mechanisms. This integration can lead to the discovery of novel therapeutic targets or biomarkers associated with GRK5 inhibition.
Computational Modeling and Simulation for Predictability and Optimization
Computational modeling and simulation are crucial for understanding this compound's interactions, predicting its behavior, and optimizing its properties. nih.govcicenergigune.comlorentzcenter.nl
Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode of this compound within the active site of GRK5, identifying key residues involved in the interaction and estimating binding affinity. nih.govresearchgate.net Molecular dynamics simulations can further explore the stability of the drug-target complex and conformational changes, providing dynamic insights into the covalent inhibition mechanism.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish correlations between the chemical structure of this compound and its derivatives and their biological activity (e.g., GRK5 inhibition potency). This allows for the prediction of activity for novel, untested compounds and guides the rational design of more potent and selective GRK5 inhibitors.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its concentration-effect relationship over time in biological systems. This aids in understanding its in vivo behavior and optimizing dosing strategies for future derivatives.
Exploration of Synergistic Therapeutic Strategies with this compound
Given GRK5's involvement in various pathological conditions, exploring synergistic therapeutic strategies with this compound holds significant promise. researchgate.netresearchgate.netnih.gov
Combination with Existing Therapies: this compound could be combined with established treatments for heart failure or cancer to achieve enhanced therapeutic outcomes. For instance, in heart failure, GRK5 inhibition could complement existing therapies by addressing GRK-mediated receptor desensitization. researchgate.netnih.gov In oncology, where GRK5 can influence drug resistance, combining this compound with chemotherapeutic agents might help overcome resistance mechanisms. researchgate.netresearchgate.net
Targeting Multiple Pathways: GRK5 influences various signaling pathways, including those relevant to cardiac hypertrophy and cancer cell proliferation. researchgate.netresearchgate.netnih.govbiomolther.org Combining this compound with inhibitors of other critical pathways could lead to more robust and comprehensive therapeutic effects, potentially allowing for reduced doses of each agent and minimizing adverse effects. nih.govnih.gov
Overcoming Resistance: In diseases such as cancer, drug resistance presents a significant challenge. nih.gov If GRK5 contributes to resistance mechanisms, combining this compound with other drugs might prevent or reverse resistance, thereby improving treatment efficacy. researchgate.net
Development of Next-Generation GRK5 Inhibitors Based on this compound Scaffold
This compound, with its pyrrolopyrimidine scaffold and selective covalent inhibition of GRK5, serves as a valuable starting point for the development of next-generation GRK5 inhibitors. researchgate.netumich.edu
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies based on the this compound scaffold will involve the synthesis and evaluation of various structural analogs. This aims to identify key functional groups and structural motifs responsible for its potency, selectivity, and covalent binding. researchgate.netumich.edu Such studies would explore modifications to the electrophilic warhead and linker length, as these have been shown to influence covalent engagement and selectivity. researchgate.net
Rational Drug Design: Utilizing structural insights derived from this compound's interaction with GRK5 (e.g., through X-ray crystallography or computational modeling), rational drug design can be employed to design compounds with improved binding affinity, enhanced selectivity over other GRKs (such as GRK2), and better drug-like properties. nih.govnih.govresearchgate.net
Improving Pharmacokinetic Properties: Future research will focus on optimizing the ADME properties of this compound derivatives to ensure favorable bioavailability, metabolic stability, and appropriate tissue distribution. This could involve modifying the scaffold to reduce susceptibility to metabolism or improve solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
